5-Acetyl-2,4-dihydroxybenzaldehyde
CAS No.:
Cat. No.: VC14169589
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O4 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 5-acetyl-2,4-dihydroxybenzaldehyde |
| Standard InChI | InChI=1S/C9H8O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-4,12-13H,1H3 |
| Standard InChI Key | PCKQJTULGHNLAO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=C(C(=C1)C=O)O)O |
Introduction
Chemical Identity and Structure
5-Acetyl-2,4-dihydroxybenzaldehyde is a benzaldehyde derivative with the following characteristics:
Its structure includes a benzene ring with hydroxyl groups at positions 2 and 4, an aldehyde group at position 1, and an acetyl group at position 5. This substitution pattern confers reactivity for further functionalization.
The synthesis of 2,4-dihydroxybenzaldehyde intermediates often employs the Vilsmeier-Haack reaction, followed by acetylation. For example, resorcinol (1,3-dihydroxybenzene) reacts with a Vilsmeier reagent (e.g., POCl₃/DMF) to form a formamidinium salt, which is hydrolyzed to yield 2,4-dihydroxybenzaldehyde. Subsequent acetylation could introduce the acetyl group at position 5 .
Physical and Chemical Properties
Biological Activity
While direct studies on 5-Acetyl-2,4-dihydroxybenzaldehyde are sparse, its structural analogs exhibit notable bioactivity:
Related Compounds and Mechanisms
The hydroxyl and aldehyde groups in 5-Acetyl-2,4-dihydroxybenzaldehyde may contribute to redox activity or binding to biological targets like heat shock proteins. Further studies are needed to validate its pharmacological potential.
Applications in Research and Industry
5-Acetyl-2,4-dihydroxybenzaldehyde is primarily used as an intermediate in organic synthesis:
Key Applications
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets.
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Derivative Synthesis: Explore novel heterocycles or Schiff bases for enhanced bioactivity.
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Toxicity Profiling: Assess cytotoxicity and genotoxicity in vitro and in vivo.
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